2-Cyclopropyl-6-vinylpyrimidin-4-ol

Description

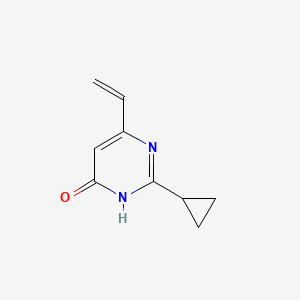

2-Cyclopropyl-6-vinylpyrimidin-4-ol is a pyrimidine derivative characterized by a cyclopropyl group at position 2 and a vinyl group at position 6 of the pyrimidine ring. Its molecular formula is C₉H₁₀N₂O, with a calculated molecular weight of 162.19 g/mol . The compound’s structure (Figure 1) suggests unique reactivity due to the strained cyclopropyl ring and the conjugated vinyl group, which may influence its stability, solubility, and interactions in chemical or biological systems.

Properties

IUPAC Name |

2-cyclopropyl-4-ethenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-7-5-8(12)11-9(10-7)6-3-4-6/h2,5-6H,1,3-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDNBWGQFNQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-6-vinylpyrimidin-4-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine class and is characterized by a cyclopropyl group and a vinyl substituent, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₈N₂O

- Molecular Weight : 152.16 g/mol

- CAS Number : 2091639-59-5

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a spectrum of potential therapeutic effects. The following sections summarize key findings related to its pharmacological properties.

Antiviral Activity

Recent research has highlighted the antiviral properties of this compound against several viruses, including:

| Virus Type | Activity Observed | Reference |

|---|---|---|

| HIV | Potent inhibition of viral replication | |

| Hepatitis B Virus (HBV) | Reduction in viral load in vitro | |

| Herpes Simplex Virus (HSV) | Significant antiviral effects observed |

These findings suggest that the compound may serve as a potential candidate for the development of antiviral therapies.

Anticancer Potential

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, indicating its ability to inhibit tumor growth. The mechanism of action appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways associated with cell proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may interact with key enzymes involved in viral replication or cancer cell metabolism.

- Receptor Modulation : It may bind to specific receptors that regulate cellular processes, leading to altered signaling cascades.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study on HIV : A study involving HIV-infected cells treated with varying concentrations of the compound showed a dose-dependent decrease in viral load, suggesting its potential as an antiretroviral agent.

- Hepatitis B Treatment : Another investigation focused on HBV, where the compound demonstrated significant reductions in viral replication rates in cultured hepatocytes.

- Cancer Cell Line Studies : Various cancer cell lines, including breast and lung cancer, were treated with the compound, resulting in marked decreases in cell viability compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following pyrimidine derivatives are structurally related to 2-Cyclopropyl-6-vinylpyrimidin-4-ol, differing primarily in substituents (Table 1):

Table 1: Key Structural Features of Analogous Pyrimidine Derivatives

*Calculated from formula C₇H₇ClN₂O₂.

Key Observations :

The carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) increases polarity and acidity (pKa ~2-3), making it distinct from the hydroxyl group in the target compound .

The chlorine atom in 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol may enhance electron-withdrawing effects, altering the pyrimidine ring’s electronic density compared to the electron-rich vinyl group in the target compound .

Physicochemical Properties :

- Solubility : The carboxylic acid derivative (CAS 89581-58-8) is expected to exhibit higher aqueous solubility due to ionization, whereas the vinyl-substituted compound may favor organic solvents .

- Stability : The cyclopropyl group’s strain could reduce thermal stability compared to bulkier substituents like chlorophenyl.

Research Implications and Limitations

- Biological Activity : The vinyl group’s conjugation might enable interactions with biological targets requiring π-π stacking, whereas the chlorophenyl analog’s hydrophobicity could improve membrane permeability .

- Synthetic Utility : The vinyl substituent offers a handle for further functionalization (e.g., cross-coupling reactions), unlike the static chlorophenyl group.

Limitations : The absence of empirical data (e.g., melting points, spectroscopic profiles) in the referenced sources restricts a quantitative comparison.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.